molecular formula C8H12IN B12058010 Phenethylamine Hydroiodide

Phenethylamine Hydroiodide

Cat. No.: B12058010
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

Phenethylamine Hydroiodide (PEAI), with the CAS Number 151059-43-7, is an organic ammonium salt of high importance in advanced materials science and chemical research. This compound, appearing as a white to off-white powder with the chemical formula C₈H₁₂IN and a molecular weight of 249.09 g/mol, is valued for its role as a precursor in cutting-edge applications . A primary research application of this compound is in the surface treatment of perovskite layers in perovskite solar cells (PSCs) . When used for this purpose, it significantly improves the stability of the resulting solar cell device . This makes it a critical reagent for developing more durable and efficient next-generation photovoltaic technologies. It is also applicable in the fabrication of field-effect transistors based on tin (Sn) perovskites . Beyond photovoltaics, this compound serves as a versatile building block in organic synthesis and pharmaceutical research . The phenethylamine backbone is a key structure in many bioactive molecules, including stimulants and antidepressants . The hydroiodide salt form offers enhanced solubility and stability compared to the free base, making it a valuable intermediate for creating fine chemicals and exploring new pharmaceutical compounds . This product is strictly for professional research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the product should be stored in a sealed container in a cool, dry place, protected from light and moisture to ensure its longevity and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12IN

Molecular Weight

249.09 g/mol

IUPAC Name

2-phenylethylazanium;iodide

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethylammonium iodide can be synthesized through a straightforward reaction between phenethylamine and hydroiodic acid. The reaction typically proceeds as follows:

    Reaction: Phenethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.

    Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the solution of phenethylamine under stirring.

    Formation of Phenethylammonium Iodide: The reaction mixture is allowed to react at room temperature, leading to the formation of phenethylammonium iodide as a precipitate.

    Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain pure phenethylammonium iodide.

Industrial Production Methods

In an industrial setting, the production of phenethylammonium iodide follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to mix phenethylamine and hydroiodic acid.

    Controlled Conditions: Maintaining controlled temperature and stirring conditions to ensure complete reaction.

    Purification: Employing filtration and drying techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.

    Oxidation Reactions: The phenethylammonium cation can undergo oxidation to form corresponding imines or other oxidized products.

    Reduction Reactions: The compound can be reduced to form phenethylamine and hydrogen iodide.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate can be used to substitute the iodide ion with a nitrate ion.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products

    Substitution: Phenethylammonium nitrate.

    Oxidation: Phenethylimine.

    Reduction: Phenethylamine and hydrogen iodide.

Scientific Research Applications

Materials Science

Perovskite Solar Cells
Phenethylamine Hydroiodide is primarily utilized in the fabrication of perovskite solar cells. Research indicates that its incorporation into the perovskite layers significantly enhances the stability and efficiency of these solar devices. A study demonstrated that using this compound improved the stability of solar panels by over 90% after extensive testing (1,100 hours) .

Table 1: Stability Improvement in Perovskite Solar Cells

Material UsedStability Improvement (%)Testing Duration (hours)
This compound901,100
Control Group (without additive)N/AN/A

Field Effect Transistors
In addition to solar cells, this compound has shown promise in enhancing the performance of field-effect transistors using tin-based perovskites. This advancement suggests its versatility in electronic applications .

Neurochemical Research

Phenethylamine compounds, including Hydroiodide, have been studied for their neurochemical effects. They can act as stimulants or hallucinogens and have been implicated in various neurological studies. For instance, a recent investigation into the neurochemical effects of related phenethylamines revealed alterations in dopamine and serotonin neurotransmission .

Case Study: Neurotransmission Effects
A study explored the effects of 2-chloro-4,5-methylenedioxymethamphetamine (a phenethylamine derivative) on neurotransmitter levels in animal models. It was found that specific doses led to significant increases in dopamine levels within critical brain regions .

Optoelectronic Devices

This compound is also employed in the development of optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors. Its properties make it suitable for use in materials that require efficient charge transport and light emission.

Table 2: Applications in Optoelectronics

Device TypeApplication of this compound
Light-Emitting DiodesEnhances light emission efficiency
PhotodetectorsImproves charge transport properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Pharmacology

Phenethylamine derivatives with substitutions on the aromatic ring or amine group exhibit diverse pharmacological activities, primarily via serotonin receptor (5-HT2A) modulation. Key examples include:

Compound Substituents Receptor Affinity (5-HT2AR) Key Applications/Effects References
PEAI Hydroiodide salt N/A (non-psychoactive) Material science, solar cell passivation
2C-I 4-Iodo, 2,5-dimethoxy High affinity Hallucinogenic research
2C-B 4-Bromo, 2,5-dimethoxy Moderate affinity Psychedelic studies
Mescaline 3,4,5-Trimethoxy Moderate affinity Ethnobotanical and clinical research
2C-P 4-Propyl, 2,5-dimethoxy High affinity Behavioral pharmacology
  • Structural Insights: Alkyl (e.g., propyl in 2C-P) and halogen (e.g., iodine in 2C-I) substituents at position 4 enhance 5-HT2AR binding, while methoxy groups at positions 2 and 5 are critical for hallucinogenic activity . PEAI lacks these substituents, rendering it non-psychoactive.
  • Adverse Effects: Novel phenethylamines (e.g., 25-NBOMe derivatives) are associated with neurotoxicity, psychosis, and seizures, unlike PEAI, which is utilized for its stability in industrial applications .

Hydrohalide Salts: Solubility and Stability

PEAI is compared to other phenethylamine salts for solubility and application-specific performance:

Salt Formula Solubility Key Applications Stability References
Phenethylamine Hydroiodide C₈H₁₂IN DMSO, methanol Perovskite passivation, organic synthesis Hygroscopic, requires inert storage
Phenethylamine Hydrochloride C₈H₁₂ClN Water, ethanol Pharmaceutical intermediates Less hygroscopic
Phenethylamine Hydrobromide C₈H₁₂BrN Polar solvents Biochemical research Moderate stability
  • Iodide Advantage : The iodide ion in PEAI facilitates stronger interactions with perovskite surfaces (e.g., Pb-I bonding), enhancing defect passivation compared to chloride or bromide salts .

Material Science: Perovskite Additives

PEAI outperforms other ammonium salts in perovskite solar cells:

Additive Function Device Stability (Humidity) PCE Improvement Key Features References
PEAI Surface passivation >500 hours (85% RH) ~23% Reduces non-radiative recombination
CF₃PEAI Hydrophobic passivation >1000 hours (85% RH) ~24.5% Trifluoromethyl group enhances hydrophobicity
Guanidinium Iodide Bulk passivation ~300 hours (85% RH) ~22% Improves crystallinity
  • Mechanistic Insight : PEAI’s phenethyl group binds to undercoordinated Pb²⁺ sites, while CF₃PEAI adds hydrophobicity, further stabilizing perovskite films against moisture .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying phenethylamine hydroiodide to ensure high chemical purity?

  • Methodology : Recrystallization using solvents like methanol or ethanol is commonly employed to remove impurities. High-performance liquid chromatography (HPLC) can validate purity (>97% as per analytical standards) . For hygroscopic compounds like this compound, inert-atmosphere techniques (e.g., glovebox handling) prevent moisture absorption during synthesis .
  • Key Parameters : Monitor melting point (267°C) and solubility (DMSO/methanol) to confirm crystallinity and solvent compatibility .

Q. How should this compound be stored to maintain stability in long-term experiments?

  • Protocol : Store at 2–8°C under inert gas (argon/nitrogen) to mitigate hygroscopic degradation. Use desiccants in storage containers and minimize exposure to light .
  • Validation : Periodic FT-IR or NMR analysis can detect structural changes due to improper storage .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Guidance : Use polar aprotic solvents like DMSO for in vitro assays (limited aqueous solubility). For reaction chemistry, methanol is suitable but may require heating due to its low solubility (~2 mg/mL at 25°C) .

Advanced Research Questions

Q. How does this compound function in surface passivation for perovskite solar cells, and what experimental designs validate its efficacy?

  • Mechanistic Insight : Its hydrophobic trifluoromethyl derivatives (e.g., CF3PEAI) reduce surface defects in perovskite films. Experimental setups involve spin-coating the compound onto perovskite layers, followed by XRD and SEM to assess crystallinity and morphology .
  • Data Interpretation : Compare photovoltaic parameters (e.g., PCE, hysteresis) between treated and untreated cells to quantify passivation effects .

Q. What analytical techniques are most effective for detecting trace this compound in complex matrices (e.g., biological samples)?

  • Comparative Analysis : QuEChERS-PSI-MS offers rapid screening (minutes per sample) but lower sensitivity vs. LC/QqQ-MS (ppb-level detection). Validate methods using spiked matrices and internal standards (e.g., deuterated analogs) .
  • Troubleshooting : Address matrix interference by optimizing extraction solvents (e.g., acetonitrile for lipid-rich samples) .

Q. How can researchers resolve contradictions in thermal stability data for hydroiodide salts under varying experimental conditions?

  • Case Study : Harmine hydroiodide decomposes at 300°C to form methylharmol, confirmed via TGA and high-resolution mass spectrometry . For this compound, replicate thermal studies under controlled atmospheres (N2 vs. air) to isolate oxidation effects.
  • Data Normalization : Use differential scanning calorimetry (DSC) to compare decomposition enthalpies across batches .

Q. What protocols mitigate batch-to-batch variability in this compound for sensitive bioassays?

  • Quality Control : Implement batch-specific COAs with NMR, elemental analysis, and HPLC data. For cell-based assays, quantify residual solvents (e.g., TFA) via GC-MS to ensure <1% contamination .
  • Documentation : Archive aliquots from each batch under inert conditions for retrospective analysis .

Q. How can crystallographic data inform the design of this compound derivatives for targeted applications?

  • Structural Analysis : Use single-crystal X-ray diffraction (e.g., COD entry 4500533) to determine bond angles/packing motifs. For pressure-induced hydration studies, apply diamond-anvil cell techniques to simulate extreme conditions .
  • Computational Modeling : Pair experimental data with DFT calculations to predict stability of novel analogs (e.g., fluorinated derivatives) .

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